molecular formula C20H14ClN3O7S B4538834 3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid

3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid

Cat. No.: B4538834
M. Wt: 475.9 g/mol
InChI Key: QNNRUXIGEXFQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid is a complex organic compound that features a combination of chloro, nitro, sulfamoyl, and benzamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Chlorination: The addition of a chlorine atom to the aromatic ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.

    Amidation: The formation of an amide bond, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, alcohols.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.

    Biological Studies: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzoic acid: Shares the chloro and nitro functional groups but lacks the sulfamoyl and benzamido groups.

    3-Nitrobenzenesulfonamide: Contains the nitro and sulfamoyl groups but lacks the chloro and benzamido groups.

    N-(2-Chlorobenzoyl)-3-nitrobenzenesulfonamide: Similar structure but with different positioning of functional groups.

Uniqueness

3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid is unique due to the specific combination and positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[2-chloro-5-[(3-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O7S/c21-18-8-7-16(32(30,31)23-14-5-2-6-15(10-14)24(28)29)11-17(18)19(25)22-13-4-1-3-12(9-13)20(26)27/h1-11,23H,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNRUXIGEXFQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid
Reactant of Route 3
Reactant of Route 3
3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid
Reactant of Route 4
3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid
Reactant of Route 5
Reactant of Route 5
3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid
Reactant of Route 6
Reactant of Route 6
3-{2-Chloro-5-[(3-nitrophenyl)sulfamoyl]benzamido}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.